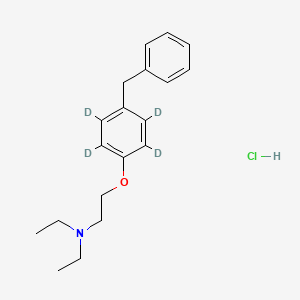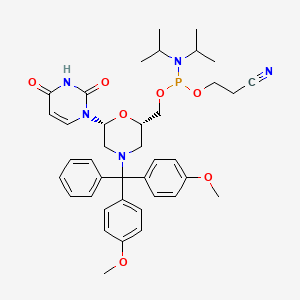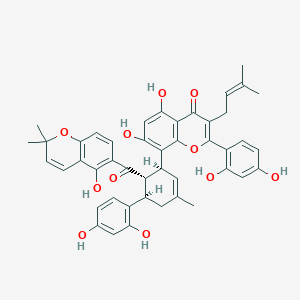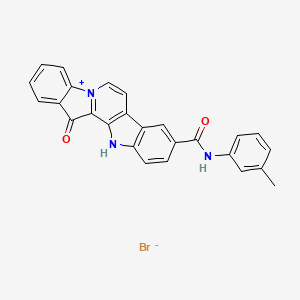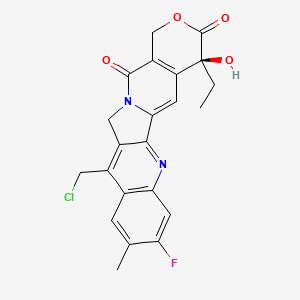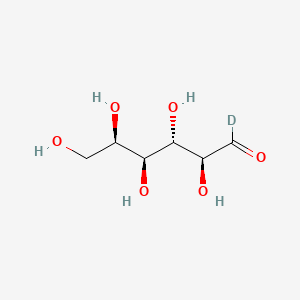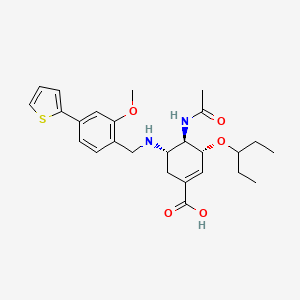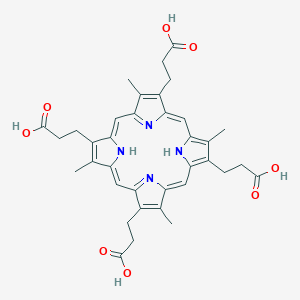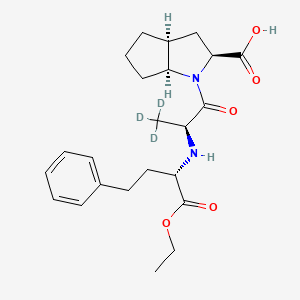
Ramipril-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ramipril-d3 is a deuterated form of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms in the original Ramipril molecule, which can provide insights into the pharmacokinetics and metabolic pathways of the drug. This compound is valuable in scientific research, particularly in the fields of pharmacology and toxicology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril-d3 involves the incorporation of deuterium atoms into the Ramipril molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product. For example, deuterated ethyl chloroformate can be used in the esterification step to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for quality control and to confirm the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
Ramipril-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: The ester group in this compound can be hydrolyzed to form the active metabolite, Ramiprilat-d3.
Oxidation and Reduction: These reactions can occur at different functional groups within the molecule, affecting its pharmacological activity.
Substitution: Deuterium atoms can be replaced by hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Ramiprilat-d3: The active metabolite formed through hydrolysis.
Oxidized and Reduced Derivatives: Various oxidized and reduced forms of this compound, depending on the reaction conditions.
科学研究应用
Ramipril-d3 is extensively used in scientific research due to its stability and unique properties. Some of its applications include:
Pharmacokinetic Studies: The incorporation of deuterium allows for the tracking of the drug’s metabolic pathways and its interaction with biological systems.
Toxicology: this compound is used to study the toxicological effects of the drug and its metabolites.
Drug Development: It serves as a reference standard in the development of new ACE inhibitors and related compounds.
Analytical Chemistry: Used in the development and validation of analytical methods for drug quantification.
作用机制
Ramipril-d3, like Ramipril, is a prodrug that is converted to its active form, Ramiprilat-d3, in the liver. Ramiprilat-d3 inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathways.
相似化合物的比较
Similar Compounds
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Enalapril: Similar to Ramipril, it is a prodrug converted to its active form, Enalaprilat.
Benazepril: An ACE inhibitor with a similar mechanism of action.
Uniqueness of Ramipril-d3
This compound’s uniqueness lies in its deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug research and development, offering insights that are not possible with non-deuterated compounds.
属性
分子式 |
C23H32N2O5 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
(2S,3aS,6aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i2D3 |
InChI 键 |
HDACQVRGBOVJII-YHGJVIQISA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


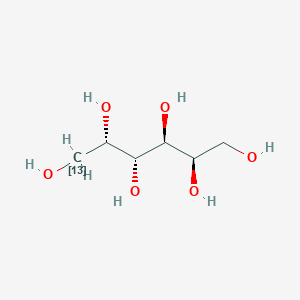
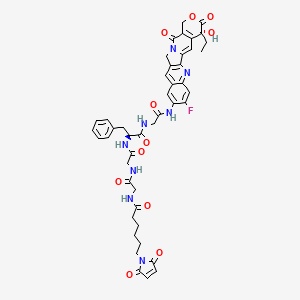
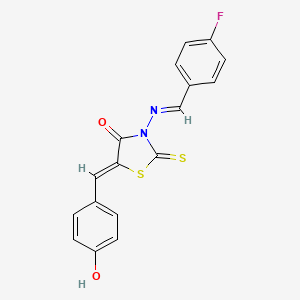
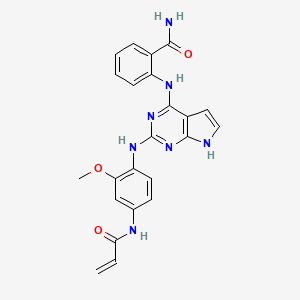
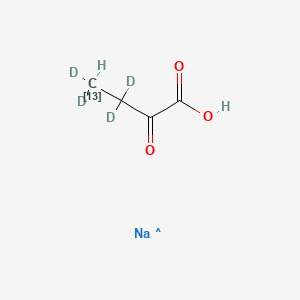
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
